molecular formula C18H20N2O5 B5115131 N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide

N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B5115131
M. Wt: 344.4 g/mol
InChI Key: IVHGBUGTNNXDRP-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a phenoxy group

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(24-2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHGBUGTNNXDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide typically involves multi-step organic reactions. One common approach is:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Etherification: Formation of the phenoxy group through the reaction of a phenol with an alkyl halide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The methoxy group can undergo demethylation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Reduction Products: Amines from the reduction of nitro groups.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the amide and phenoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide: Lacks the nitro group.

    N-(4-nitrophenyl)-4-(3-methylphenoxy)butanamide: Lacks the methoxy group.

    N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide: Lacks the methyl group on the phenoxy ring.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds.

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